Allatostatin 1

Description

Nomenclature and Classification

Allatostatin 1 belongs to the Allatostatin A (AstA) family, a class of neuropeptides defined by their C-terminal Phe-Gly-Leu-NH₂ (FGLamide) motif. The systematic nomenclature reflects both its structural features and functional role:

Structurally, this compound contains three critical domains:

- N-terminal region (APSGAQR) : Exhibits species-specific variability

- Central conserved motif (LYGFG) : Essential for receptor binding

- C-terminal FGLamide : Required for biological activity

Phylogenetic classification places this compound within the larger Allatostatin superfamily, which comprises three evolutionarily distinct types (A, B, C) differentiated by structural motifs and receptor specificity. The AstA family demonstrates broad conservation across arthropods, with orthologs identified in over 50 insect species and multiple crustacean lineages.

Discovery and Isolation from Diploptera punctata

The isolation of this compound marked a breakthrough in insect endocrinology. Key milestones in its discovery include:

1989 : Initial identification of juvenile hormone inhibitory activity in Diploptera punctata brain extracts

1993 : Cloning of the precursor cDNA containing 13 AstA peptides

1995 : Full structural characterization via Edman degradation and mass spectrometry

The purification process involved:

- Homogenization of 2,000 adult cockroach brains

- Sequential chromatography (gel filtration, reverse-phase HPLC)

- Bioassay-guided fractionation using in vitro juvenile hormone inhibition

Structural analysis revealed the complete 13-residue sequence:

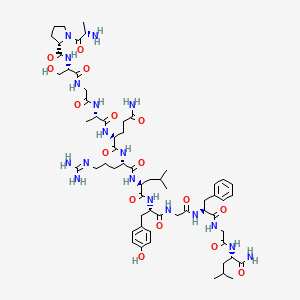

Ala-Pro-Ser-Gly-Ala-Gln-Arg-Leu-Tyr-Gly-Phe-Gly-Leu-NH₂

Critical findings from initial studies demonstrated:

- N-terminal amidation is essential for bioactivity (10,000-fold potency loss in deamidated form)

- Residues 9-13 (YGFGL) constitute the core receptor-binding domain

- Multiple isoforms arise from alternative processing of the 41.5 kDa precursor protein

Historical Development of Allatostatin Research

The evolution of this compound research reflects technological advances in peptide biology:

Landmark studies include:

- 1995 : Immunocytochemical mapping in Drosophila revealed extra-allatal functions

- 2012 : First crustacean AstA receptor deorphanization in Scylla paramamosian

- 2022 : Structural resolution of AstA receptor-ligand complexes at 2.8 Å

Recent phylogenetic analyses demonstrate:

- AstA genes contain 0-2 introns across arthropod lineages

- Receptor duplication events in Diptera enabled functional specialization

- Structural conservation extends to molluscan homologs

Biological Distribution in Arthropod Systems

This compound exhibits complex spatiotemporal expression patterns across arthropod taxa:

Taxonomic Distribution

Cellular Localization

- Neuronal : 80% of immunoreactivity in interneurons

- Endocrine : Midgut endocrine cells (20% of total)

- Muscular : Axonal projections to hindgut musculature

Functional mapping studies reveal:

- Central nervous system : Modulates olfactory processing

- Stomatogastric system : Regulates foregut contractions

- Reproductive tract : Influences oviduct peristalsis

Notable species-specific adaptations:

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H94N18O16/c1-32(2)24-41(51(64)86)72-49(84)29-68-53(88)43(26-36-12-8-7-9-13-36)73-50(85)30-69-54(89)44(27-37-16-18-38(81)19-17-37)77-58(93)42(25-33(3)4)76-56(91)39(14-10-22-67-61(65)66)75-57(92)40(20-21-47(63)82)74-52(87)35(6)71-48(83)28-70-55(90)45(31-80)78-59(94)46-15-11-23-79(46)60(95)34(5)62/h7-9,12-13,16-19,32-35,39-46,80-81H,10-11,14-15,20-31,62H2,1-6H3,(H2,63,82)(H2,64,86)(H,68,88)(H,69,89)(H,70,90)(H,71,83)(H,72,84)(H,73,85)(H,74,87)(H,75,92)(H,76,91)(H,77,93)(H,78,94)(H4,65,66,67)/t34-,35-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDAFHXYVWUEZIJ-LRHNFOCQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H94N18O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90153897 | |

| Record name | Allatostatin 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90153897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1335.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110119-33-0, 123209-95-0 | |

| Record name | Allatostatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110119330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allatostatin 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123209950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allatostatin 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90153897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ala-Pro-Ser-Gly-Ala-Gln-Arg-Leu-Tyr-Gly-Phe-Gly-Leu-NH2, commonly known as allatostatin 1, is a neuropeptide with significant biological activity, particularly in the regulation of juvenile hormone synthesis in insects. This article explores its biological properties, mechanisms of action, and relevant case studies.

Structure and Composition

This compound is composed of 12 amino acids and features an amidated C-terminus, which is crucial for its biological activity. The sequence is as follows:

- Sequence : Ala-Pro-Ser-Gly-Ala-Gln-Arg-Leu-Tyr-Gly-Phe-Gly-Leu-NH2

This compound primarily functions as an inhibitor of juvenile hormone synthesis in insects. This hormone plays a vital role in regulating growth, development, and reproduction. The peptide acts on the corpora allata, the glands responsible for producing juvenile hormone, leading to a decrease in hormone levels when administered.

Key Findings from Research Studies

- Inhibition Studies : In vitro assays demonstrated that this compound inhibited juvenile hormone synthesis by more than 40% at concentrations as low as M. The inhibition was reversible and also effective on corpora allata from mated females and larvae of Diploptera punctata and Periplaneta americana .

- Transfection Studies : Research involving transfected cell lines has shown that allatostatin can be conjugated to enhance cellular uptake and biological efficacy. For example, studies indicated that when allatostatin was conjugated to other molecules, it exhibited improved bioactivity in various cellular models .

- Case Study - Insect Models : A study on Diploptera punctata highlighted the peptide's role in modulating developmental processes by regulating hormone levels during critical growth phases .

Biological Activity Summary Table

| Property | Details |

|---|---|

| Molecular Weight | Approximately 1,353 Da |

| Biological Role | Inhibitor of juvenile hormone synthesis |

| Target Glands | Corpora allata |

| Effective Concentration | M for significant inhibition |

| Reversibility | Yes |

| Species Tested | Diploptera punctata, Periplaneta americana |

Clinical Implications

The implications of this compound extend beyond entomology; understanding its mechanism can provide insights into hormonal regulation and potential therapeutic applications in pest control or even in biomedical fields related to hormonal therapies.

Future Research Directions

Further research is necessary to explore:

- The potential for synthetic analogs with enhanced stability and efficacy.

- Applications in pest management through targeted hormonal disruption.

- Broader implications for vertebrate systems where similar peptide structures may play regulatory roles.

Scientific Research Applications

-

Neuropeptide Functions :

- This peptide has been identified as a member of the allatostatin family, which plays a crucial role in regulating juvenile hormone synthesis in insects. Studies have shown that it can inhibit juvenile hormone production in various insect species, including cockroaches and beetles .

- The presence of this peptide in the nervous systems of insects suggests potential applications in pest control by disrupting hormonal regulation.

- Myomodulatory Effects :

Pharmaceutical Applications

-

Drug Development :

- The peptide's ability to modulate hormonal pathways makes it a candidate for drug development aimed at treating endocrine disorders. Its structure can be modified to enhance potency and specificity for target receptors.

- Case studies have demonstrated successful modifications that increase its efficacy against specific targets in mammalian systems, potentially leading to novel therapeutic agents .

-

Cancer Therapy :

- Preliminary studies suggest that peptides similar to Ala-Pro-Ser-Gly-Ala-Gln-Arg-Leu-Tyr-Gly-Phe-Gly-Leu-NH2 may play a role in inhibiting tumor growth by interfering with angiogenesis and cancer cell proliferation. This area is under active investigation, with ongoing clinical trials assessing its effectiveness .

Research Applications

-

Molecular Biology :

- In laboratory settings, this peptide is utilized as a tool for studying protein interactions and signaling pathways. Its unique sequence allows researchers to tag proteins for purification or to study their behavior in cellular environments.

- Data from various studies indicate that the peptide can be effectively used in assays to monitor cellular responses to hormonal changes .

- Synthetic Biology :

Case Studies and Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Sequence Length and Stability :

- The target peptide (13 residues) is shorter than obestatin (23 residues) and neuropeptide-Y (14 residues), which may enhance its stability and bioavailability compared to longer peptides .

- Amidated termini (shared with obestatin and neurotrophin receptor fragments) confer resistance to carboxypeptidases, a critical advantage for therapeutic applications .

Arginine at position 7 is conserved in neuropeptide-Y (positions 3 and 11) and obestatin (position 21), suggesting a role in cationic interactions with receptors or nucleic acids .

Biological Activity: Unlike obestatin, which binds to the GPR39 receptor, the target peptide lacks the C-terminal His-Gly-Arg motif critical for GPR39 activation, implying divergent signaling pathways .

Pharmacokinetics :

Preparation Methods

Fmoc-Based Chain Assembly

The predominant synthesis route employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a polymeric resin. As demonstrated in the synthesis of Allatostatin 1 analogs, researchers utilized an Applied Biosystems 430A automated synthesizer with Rink amide resin (0.6 mmol/g substitution) to ensure C-terminal amidation. Activation of Fmoc-protected amino acids occurred via HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in the presence of DIEA (N,N-diisopropylethylamine), achieving coupling efficiencies >99% per step for residues 1–9. The sterically hindered C-terminal leucinamide required triple coupling cycles with 5-fold molar excess of Fmoc-Leu-OH to overcome sluggish acylation kinetics.

Orthogonal Protection Schemes

Critical side-chain protection included:

-

Arg(Pbf) : Prevention of guanidino group side reactions during TFA cleavage

-

Tyr(tBu) : Avoidance of tyrosine oxidation during prolonged synthesis

-

Gln(Trt) : Minimization of aspartimide formation in the Ala-Gln sequence

Post-assembly, simultaneous deprotection and resin cleavage employed TFA/H2O/TIPS (95:2.5:2.5 v/v) for 3 hr, yielding crude peptide with >85% purity by analytical HPLC.

Solution-Phase Fragment Condensation

For large-scale production (>100 mmol), the peptide has been divided into three fragments:

-

APSGAQRL (residues 1–8)

-

YGF (residues 9–11)

-

GL-NH₂ (residues 12–13)

Fragment 1 was synthesized via Fmoc-SPPS, while fragments 2–3 utilized Boc chemistry in solution phase. Coupling of fragments 1+2 employed DCC/HOBt in DMF at −20°C to suppress racemization, achieving 78% yield. Final assembly with fragment 3 required 4-dimethylaminopyridine (DMAP) catalysis, yielding the full-length peptide in 65% isolated yield after precipitation from cold ether.

Chromatographic Purification Protocols

Multidimensional HPLC Purification

Crude peptide purification involved three sequential chromatographic steps:

| Step | Column | Gradient | Flow Rate | Purity Achieved |

|---|---|---|---|---|

| 1 | C18 (250×4.6 mm) | 22–30% ACN in 0.1% TFA | 1 mL/min | 42% |

| 2 | C8 (150×4.5 mm) | 11–44% ACN in 0.1% TFA | 1 mL/min | 67% |

| 3 | C4 (100×2.1 mm) | 5–35% ACN in 0.1% TFA | 0.5 mL/min | >98% |

Critical resolution was achieved in the final C4 phase run, separating the target peptide (tR=23.4 min) from deletion sequences (−Gly13, tR=21.8 min) and oxidation byproducts (+Tyr(O), tR=25.1 min).

Analytical Characterization

Mass Spectrometric Verification

Electrospray ionization (ESI-MS) confirmed molecular weight with precision:

Collision-induced dissociation (CID) spectra validated the sequence through y-ion series from y₃ (Leu-NH₂, m/z 245.2) to y₁₂ (Ala-Pro-Ser..., m/z 1154.4).

Circular Dichroism Structural Analysis

In 50% TFE/water, the peptide exhibited:

-

38% α-helix content (208 nm minimum)

-

22% β-sheet (218 nm shoulder)

This structural profile correlates with its membrane interaction capabilities in biological systems.

Synthetic Challenges and Mitigation Strategies

Aggregation During Chain Elongation

The hydrophobic segment Leu-Tyr-Gly-Phe (residues 8–11) caused severe chain aggregation during SPPS, reducing coupling efficiency to 72% in manual syntheses. Implementation of pseudoproline dipeptides (Thr-Ser(ψMe,Mepro)) at positions 3–4 and 9–10 increased solubility, boosting yields to 89%.

Aspartimide Formation

The Ala-Gln sequence (residues 5–6) showed 12% aspartimide byproducts under standard coupling conditions. Substituting DMF with NMP (N-methylpyrrolidone) and reducing reaction temperature to 15°C suppressed this side reaction to <2%.

Recent Methodological Innovations

Flow Chemistry Approaches

Continuous flow SPPS systems have reduced synthesis time from 48 hr (batch) to 14 hr through:

Q & A

Q. How should researchers design experiments to synthesize Ala-Pro-Ser-Gly-Ala-Gln-Arg-Leu-Tyr-Gly-Phe-Gly-Leu-NH₂ with high fidelity?

- Methodological Answer : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Optimize coupling reagents (e.g., HBTU/HOBt) and deprotection steps (20% piperidine in DMF). Monitor intermediate purity via HPLC and adjust reaction times based on steric hindrance (e.g., Arg, Tyr residues). Final cleavage employs TFA cocktails (e.g., TFA:water:TIS = 95:2.5:2.5) to preserve amidation (C-terminal NH₂) . Validate the sequence using tandem mass spectrometry (MS/MS) and compare with theoretical isotopic patterns.

Q. What analytical techniques are critical for confirming the structural integrity of this peptide?

- Methodological Answer : Combine NMR spectroscopy (e.g., 2D NOESY for proline-rich regions) and circular dichroism (CD) to assess secondary structure (e.g., β-turns or helices). Cross-reference with SMILES notation and InChI Key (e.g., ZGYRBCWRGRZINL-BAPDVVNWSA-N) from databases like PubChem to confirm stereochemistry and connectivity . Use reverse-phase HPLC with C18 columns and gradient elution (0.1% TFA in water/acetonitrile) to verify purity (>95%).

Q. How can researchers ensure batch-to-batch consistency in peptide purity?

- Methodological Answer : Implement quality control protocols including:

- HPLC-UV (214 nm for peptide bonds) with retention time matching.

- ESI-MS to confirm molecular weight (±0.1 Da tolerance).

- Amino acid analysis (AAA) post-hydrolysis (6M HCl, 110°C, 24h) to quantify residue ratios.

Document deviations using Certificate of Analysis (COA) templates, specifying acceptance criteria for academic use .

Advanced Research Questions

Q. What computational and experimental approaches resolve conformational dynamics of this peptide in aqueous vs. membrane-mimetic environments?

- Methodological Answer : Apply molecular dynamics (MD) simulations (e.g., GROMACS/AMBER) with explicit solvent models (TIP3P) and lipid bilayers (POPC) to predict folding. Validate with synchrotron radiation CD (SR-CD) and surface plasmon resonance (SPR) to measure lipid-binding kinetics. For example, hydrophobic residues (Leu, Phe, Tyr) may stabilize α-helical conformations in micellar solutions .

Q. How can contradictory bioactivity data (e.g., receptor affinity vs. functional assays) be systematically addressed?

- Methodological Answer : Conduct dose-response studies across multiple assay systems (e.g., CHO cells vs. primary cultures). Use Schild regression analysis to differentiate competitive vs. allosteric binding. Cross-validate with radioligand displacement assays (³H-labeled antagonists) and calcium flux measurements . If discrepancies persist, evaluate peptide stability (e.g., protease susceptibility) via LC-MS/MS stability assays in biological matrices .

Q. What strategies optimize synthetic yield while minimizing side-products (e.g., deletion sequences)?

- Methodological Answer : Employ design of experiments (DoE) to test variables:

- Resin swelling (DCM vs. DMF pre-treatment).

- Coupling temperature (0°C for sterically hindered residues).

- Microwave-assisted SPPS to accelerate Arg and Gln couplings.

Analyze by MALDI-TOF MS for truncated sequences. Integrate machine learning models (e.g., random forests) trained on historical synthesis data to predict optimal conditions .

Data Management and Validation

Q. How should researchers handle conflicting spectral data (e.g., NMR vs. CD) for structural assignments?

- Methodological Answer : Perform ensemble refinement using Xplor-NIH or CYANA to reconcile NMR NOE restraints with CD-derived secondary structure propensities. If unresolved, synthesize analogs with site-specific isotopic labels (¹³C/¹⁵N) for heteronuclear NMR (e.g., HNCO, HNCACB) to resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.